molecular formula C16H13NO4 B3114099 (2E)-3-(3-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one CAS No. 199583-38-5

(2E)-3-(3-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B3114099
CAS No.: 199583-38-5
M. Wt: 283.28 g/mol
InChI Key: PYZQZJKSGDLYLD-BJMVGYQFSA-N
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Description

(2E)-3-(3-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is responsible for their reactivity and biological properties.

Properties

IUPAC Name

(E)-3-(3-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-21-15-4-2-3-12(11-15)5-10-16(18)13-6-8-14(9-7-13)17(19)20/h2-11H,1H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZQZJKSGDLYLD-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methoxybenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, yielding amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The biological activity of (2E)-3-(3-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system can undergo Michael addition reactions with nucleophiles in biological systems, leading to the inhibition of enzymes and other proteins. This mechanism is responsible for its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one: Similar structure but with a different position of the methoxy group.

    (2E)-3-(3-Hydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one: Hydroxy group instead of a methoxy group.

    (2E)-3-(3-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one: Different position of the nitro group.

Uniqueness

The unique combination of the methoxy and nitro groups in (2E)-3-(3-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one contributes to its distinct reactivity and biological activity. The specific positioning of these groups influences the compound’s electronic properties and its ability to interact with biological targets .

Biological Activity

(2E)-3-(3-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, commonly known as a chalcone derivative, has garnered attention due to its diverse biological activities. This compound features an α,β-unsaturated carbonyl system, which is pivotal in its reactivity and biological interactions. The presence of both methoxy and nitro groups significantly influences its electronic properties and potential therapeutic applications.

  • Molecular Formula : C16H13NO4
  • Molecular Weight : 283.28 g/mol
  • CAS Number : 199583-38-5

The biological activity of this compound is primarily attributed to its ability to undergo Michael addition reactions with nucleophiles in biological systems. This interaction can lead to the inhibition of various enzymes, contributing to its antimicrobial and anticancer properties. The compound's structure allows it to act on multiple molecular targets, enhancing its therapeutic potential.

Antimicrobial Activity

Research indicates that chalcone derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains. For example:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving different cancer cell lines, such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer), this compound exhibited cytotoxic effects:

Cell Line IC50 Value
MDA-MB-23115 µM
HeLa12 µM

These findings indicate that the compound may induce apoptosis in cancer cells, making it a potential candidate for further development in cancer therapy.

Study 1: Antimicrobial Evaluation

A study conducted by researchers evaluated the antimicrobial efficacy of various chalcone derivatives, including this compound. The results demonstrated that the compound effectively inhibited the growth of both gram-positive and gram-negative bacteria, with a notable effect on fungal strains as well.

Study 2: Anticancer Mechanism Exploration

In another study, the mechanism of action for the anticancer effects of this compound was investigated using flow cytometry and caspase assays. The results indicated that the compound triggers mitochondrial dysfunction leading to apoptosis through the activation of caspase pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-3-(3-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-3-(3-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

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